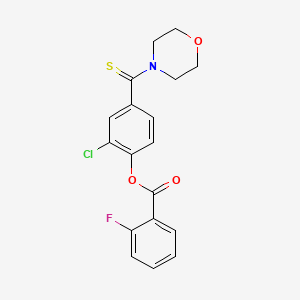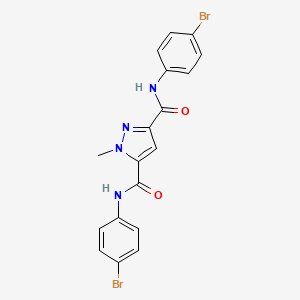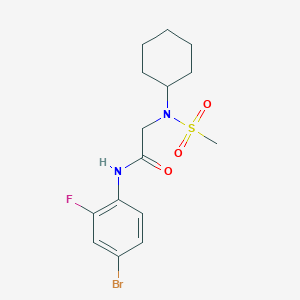![molecular formula C20H20N2O5S2 B3437381 N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3437381.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide
Descripción general
Descripción
N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide, also known as NSC 707545, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.
Mecanismo De Acción
N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 exerts its antitumor activity through multiple mechanisms. It has been shown to inhibit the activity of several enzymes that are involved in cancer progression, including topoisomerase II, histone deacetylase, and carbonic anhydrase. It also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, it has been shown to enhance the cytotoxicity of chemotherapy drugs in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 has several advantages for lab experiments. It exhibits potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for further study. It also has a well-defined mechanism of action, which makes it easier to study its effects on cancer cells. However, N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 has some limitations for lab experiments. It is a highly toxic compound, which makes it difficult to work with in the lab. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545. One potential direction is to investigate its use in combination with other chemotherapy drugs to enhance their cytotoxicity. Another direction is to study its effects on cancer stem cells, which are a small subset of cells within tumors that are resistant to chemotherapy and are responsible for tumor recurrence. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 in humans.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 has been extensively studied for its potential use in cancer treatment. Several in vitro and in vivo studies have shown that N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide 707545 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-28(24,20-8-5-16-3-1-2-4-17(16)15-20)21-18-6-9-19(10-7-18)29(25,26)22-11-13-27-14-12-22/h1-10,15,21H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQJNBNOBOSUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3437300.png)

![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3437315.png)
![5-(4-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3437321.png)
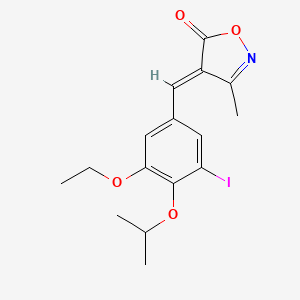
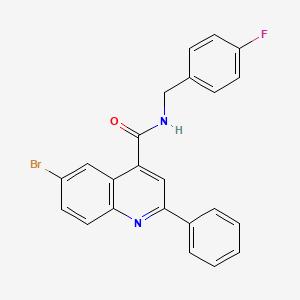
![3-({4-[(2-bromophenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B3437337.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B3437339.png)
![4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoic acid](/img/structure/B3437343.png)
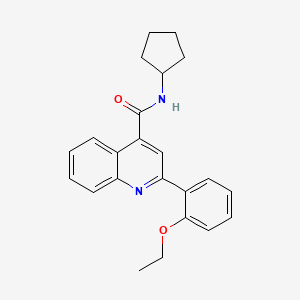
![2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3437367.png)
